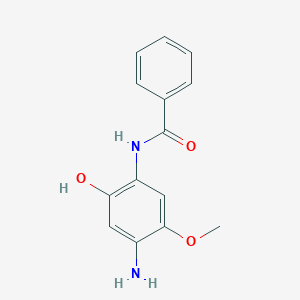
N-(4-Amino-2-hydroxy-5-methoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Amino-2-hydroxy-5-methoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an amino group, a hydroxyl group, and a methoxy group attached to a benzene ring, which is further connected to a benzamide moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-hydroxy-5-methoxyphenyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions .
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves the reaction between carboxylic acids and amines at high temperatures. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .
化学反应分析
Types of Reactions
N-(4-Amino-2-hydroxy-5-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) and chlorine (Cl2) in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated benzamides.
科学研究应用
N-(4-Amino-2-hydroxy-5-methoxyphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of N-(4-Amino-2-hydroxy-5-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The presence of functional groups such as amino, hydroxyl, and methoxy allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
相似化合物的比较
Similar Compounds
- N-(4-Amino-2,5-dimethoxyphenyl)benzamide
- N-(4-Methoxyphenyl)benzamide
- 4-Methoxybenzenamide
Uniqueness
N-(4-Amino-2-hydroxy-5-methoxyphenyl)benzamide is unique due to the presence of both hydroxyl and methoxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct set of properties that differentiate it from other similar compounds .
属性
CAS 编号 |
88380-60-3 |
|---|---|
分子式 |
C14H14N2O3 |
分子量 |
258.27 g/mol |
IUPAC 名称 |
N-(4-amino-2-hydroxy-5-methoxyphenyl)benzamide |
InChI |
InChI=1S/C14H14N2O3/c1-19-13-8-11(12(17)7-10(13)15)16-14(18)9-5-3-2-4-6-9/h2-8,17H,15H2,1H3,(H,16,18) |
InChI 键 |
FDGBOMCBHXNBPX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1N)O)NC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


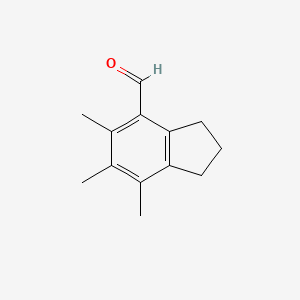
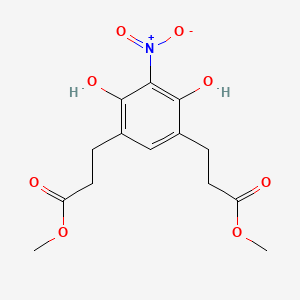

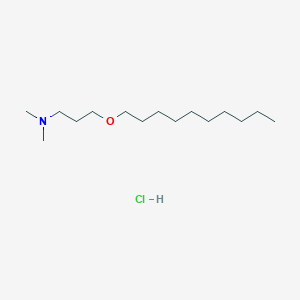
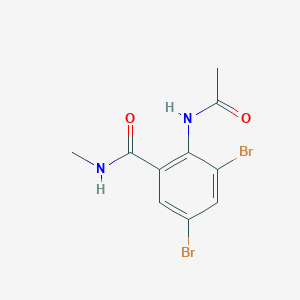

![Diethyl [2-cyano-1-(furan-2-yl)ethyl]phosphonate](/img/structure/B14399960.png)
![Methyl [2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate](/img/structure/B14399968.png)
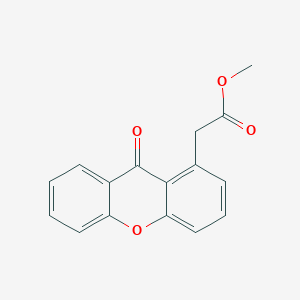
![2,3-Bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14399988.png)


![4-[(E)-Phenyldiazenyl]-N-(1-phenylethyl)benzamide](/img/structure/B14400014.png)
![4-Pentylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14400020.png)
